molecular formula C22H19F2N3OS B10764226 CRAC inhibitor 44

CRAC inhibitor 44

Cat. No.: B10764226
M. Wt: 411.5 g/mol
InChI Key: FGGBQDLVIIWCEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CRAC inhibitor 44 is a potent and selective inhibitor of calcium release-activated calcium (CRAC) ion channels. These channels play a crucial role in regulating calcium influx in various cell types, particularly in immune cells. By inhibiting CRAC channels, this compound can modulate calcium-dependent signaling pathways, making it a valuable tool in both research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRAC inhibitor 44 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a vinyl phenyl compound, followed by various functional group modifications to achieve the desired structure. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

CRAC inhibitor 44 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

These derivatives can be further studied for their biological activity and potential therapeutic uses .

Scientific Research Applications

Mechanism of Action

CRAC inhibitor 44 exerts its effects by selectively inhibiting CRAC ion channels, which are composed of ORAI proteins. These channels are activated by stromal interaction molecules (STIM) in response to calcium store depletion in the endoplasmic reticulum. By blocking the interaction between STIM and ORAI, this compound prevents calcium influx, thereby modulating downstream signaling pathways and cellular responses .

Properties

Molecular Formula

C22H19F2N3OS

Molecular Weight

411.5 g/mol

IUPAC Name

2,6-difluoro-N-[4-[4-methyl-1-(1,3-thiazol-2-yl)-3,6-dihydro-2H-pyridin-5-yl]phenyl]benzamide

InChI

InChI=1S/C22H19F2N3OS/c1-14-9-11-27(22-25-10-12-29-22)13-17(14)15-5-7-16(8-6-15)26-21(28)20-18(23)3-2-4-19(20)24/h2-8,10,12H,9,11,13H2,1H3,(H,26,28)

InChI Key

FGGBQDLVIIWCEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)C2=NC=CS2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F

Origin of Product

United States

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